molecular formula C19H36O2 B3117853 Methyl octadec-7-enoate CAS No. 2278-59-3

Methyl octadec-7-enoate

Cat. No.: B3117853
CAS No.: 2278-59-3
M. Wt: 296.5 g/mol
InChI Key: XMONTNNUOWTMGE-UHFFFAOYSA-N
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Description

Methyl octadec-7-enoate (CAS 2278-59-3) is a fatty acid methyl ester (FAME) with the molecular formula C 19 H 36 O 2 and a molecular weight of 296.49 g/mol . Its structure is characterized by a cis (Z) configuration double bond at the 7th carbon of the octadecenoate chain . This compound is identified as a constituent of bioactive plant extracts. Notably, its structural isomer, (Z)-methyl-octadec-9-enoate (methyl oleate), was detected in an ethanol extract of Mikania glomerata leaves, which demonstrated significant anxiolytic effects in a mouse model . The study suggested the extract's activity was mediated through the GABAergic system, increasing GABA levels and reducing glutamate and aspartate in the hippocampus . This positions this compound and its isomers as compounds of interest in neurochemical and phytopharmacological research for studying the mechanisms underlying anxiety and developing potential therapeutic strategies . As a fatty acid ester, it also serves as a valuable standard and model compound in chemical synthesis and analytical chemistry. Researchers utilize such compounds in the development of catalytic hydrogenation processes, where the goal is to selectively reduce the ester group to a fatty alcohol while preserving the unsaturation in the carbon chain . Furthermore, it is relevant in biodiesel research, where the composition of FAMEs like this compound directly influences the fuel's properties, such as oxidation stability and viscosity . Analysis of FAMEs is typically performed using advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl octadec-7-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMONTNNUOWTMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950703
Record name Methyl octadec-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28010-28-8
Record name Methyl octadec-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation from Biological Matrices

Methyl octadec-7-enoate has been identified in a diverse range of botanical species, highlighting its role within the lipid profiles of these plants.

Identification in Gums and Exudates (e.g., Albizia zygia)

Research on the gum exudate of Albizia zygia has revealed the presence of (E)-methyl octadec-7-enoate as the most abundant component. thaiscience.infoafricaresearchconnects.com A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the gum indicated that this compound constitutes 41.18% of its composition. thaiscience.inforesearchgate.netwu.ac.th This finding points to the significant contribution of this fatty acid ester to the chemical makeup of the gum.

Table 1: Chemical Composition of Albizia zygia Gum Exudate thaiscience.inforesearchgate.netresearchgate.net

Compound Concentration (%)
(E)-methyl octadec-7-enoate 41.18
Methyl stearate 19.13
Methyl palmitate 18.64
(9E,12E)-methyl octadeca-9,12-dienoate 11.88
2,3-dihydroxypropyl oleate (B1233923) 2.05
Methyl icosanoate 1.85
(Z)-octadec-13-enal 1.63
2-hydroxy-3-(palmitoyloxy)propyl stearate 1.55
2,3-dihydroxypropyl stearate 0.82
3-((aminomethoxy) (hydroxy)phosphoryloxy)propane-1,2-diyl dipalmitate 0.70

This table showcases the various compounds identified in the gum of Albizia zygia, with (E)-methyl octadec-7-enoate being the most prevalent.

Detection in Seed Oils and Lipid Profiles (e.g., Nigella sativa)

The seed oil of Nigella sativa, commonly known as black cumin, is another natural source of this compound. researchgate.netcsic.esvulcanchem.com While it is considered a minor component in this oil, its presence is noteworthy. vulcanchem.com The lipid profile of Nigella sativa seeds is rich in unsaturated fatty acids, including oleic and linoleic acids. researchgate.netsci-hub.se GC-MS analysis of the fatty oil has identified a range of compounds, including various fatty acid methyl esters. researchgate.netresearchgate.netujpronline.com Studies have shown that the administration of Nigella sativa seeds can have a favorable impact on the lipid profiles in humans. nih.govnih.govcambridge.org

Occurrence in Other Plant Tissues (e.g., Isodon ramosissimus Hook)

(E)-methyl octadec-7-enoate has also been identified in the hexane (B92381) soluble fraction of Isodon ramosissimus Hook. tandfonline.com A GC-MS analysis of this part of the plant revealed the presence of twelve volatile components, with (E)-methyl octadec-7-enoate accounting for 3.0% of the composition. tandfonline.com

Table 2: Volatile Components in Isodon ramosissimus Hook tandfonline.com

Compound Concentration (%)
(3E,5E)-7-((2E,4E,8E,12E)-2,6,10,15-tetramethylhexadeca-2,4,8,12,14-pentaenyloxy)hepta-3,5-dien-2-one 20.3
Palmitic acid 17.6
Methyl 14-methylpentadecanoate 7.9
Stearic acid 6.1
(9E,11E)-(E)-3-hydroxyprop-1-enyl tetradeca-9,11-dienoate 6.1
Methyl 16-methylheptadecanoate 3.4
(E)-methyl octadec-7-enoate 3.0
bis (6-methylheptyl) phthalate 2.5
Ethyl stearate 2.3
2-((E)-prop-1-enyloxy)-6,10-dimethyltridecane 2.0
(2E,4E,6E)-deca-2,4,6-trienal 1.5

This table details the volatile compounds found in the hexane-soluble part of Isodon ramosissimus Hook.

Methodologies for Isolation and Purification in Research Studies

The isolation and purification of fatty acid methyl esters like this compound from biological matrices typically involve several key steps. The traditional method for identifying fatty acids is gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). tandfonline.commdpi.com

The general process involves:

Extraction: The initial step is the extraction of lipids from the biological sample. This can be achieved using solvents with varying polarities, such as ethanol, methanol (B129727), or chloroform-methanol mixtures. iebbd.orgmdpi.com Soxhlet apparatus can be used for continuous extraction with solvents like petroleum ether, especially for ground seed material. tandfonline.com

Transesterification: The extracted lipids, which are often in the form of triglycerides, are then converted into fatty acid methyl esters (FAMEs). sigmaaldrich.com This derivatization is necessary because FAMEs are more volatile and less polar than their corresponding free fatty acids, making them more suitable for GC analysis. mdpi.comchromatographyonline.com A common method for this conversion is treatment with a methanolic solution of a mineral acid, such as sulfuric acid or boron trifluoride in methanol. tandfonline.comchromatographyonline.com

Purification and Analysis: The resulting FAMEs are then purified and analyzed. Techniques like column chromatography and high-performance liquid chromatography (HPLC) can be used for purification. mdpi.comnih.gov The final identification and quantification are typically performed using GC-MS or GC-FID. sigmaaldrich.comresearchgate.net Liquid chromatography (LC) methods have also been developed as an alternative to GC. researchgate.net

This systematic approach allows researchers to effectively isolate, identify, and quantify specific fatty acid methyl esters from complex biological samples.

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Routes for Octadec-7-enoate Methyl Esters

The chemical synthesis of methyl octadec-7-enoate and its derivatives can be approached through several established organic chemistry transformations. These include direct esterification of the corresponding carboxylic acid, transesterification of triglycerides, and more complex multi-step total synthesis strategies.

Direct esterification involves the reaction of octadec-7-enoic acid with methanol (B129727) in the presence of a catalyst. This method is a straightforward approach to producing the methyl ester.

Acid-Catalyzed Esterification: This is a common method where a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is reversible and is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction. While effective, this method can be harsh and may not be suitable for sensitive substrates.

A general representation of the acid-catalyzed esterification is as follows: R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (in the presence of H⁺)

DCC-Mediated Esterification: For milder reaction conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be employed. DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by methanol to form the desired ester. This method is often carried out in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). nih.govgoogle.com

A study on the direct esterification of fatty acids using DCC showed quantitative yields for the synthesis of various esters at room temperature. nih.govgoogle.com Although not specific to octadec-7-enoic acid, the methodology is broadly applicable to fatty acids.

Method Catalyst/Reagent Conditions Advantages Disadvantages
Acid-CatalyzedH₂SO₄, HClExcess methanol, heatInexpensive reagentsHarsh conditions, potential for side reactions
DCC-MediatedDCC, DMAPRoom temperatureMild conditions, high yieldFormation of dicyclohexylurea byproduct

Transesterification is a widely used industrial process for the production of fatty acid methyl esters (FAMEs), commonly known as biodiesel, from triglycerides found in vegetable oils and animal fats. vulcanchem.comdocbrown.infomdpi.com This process involves the reaction of a triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol (B35011).

Base-Catalyzed Transesterification: This is the most common method for biodiesel production due to its high conversion rates and mild reaction conditions. taylorandfrancis.com Catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are dissolved in methanol to form the methoxide (B1231860) alkoxide, which is a more potent nucleophile than methanol itself. The reaction proceeds in three stepwise reversible steps, converting triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, releasing a molecule of fatty acid methyl ester at each step. taylorandfrancis.com

Acid-Catalyzed Transesterification: Acid catalysts, such as sulfuric acid, can also be used for transesterification. researchgate.net This method is less sensitive to the presence of free fatty acids in the feedstock compared to base-catalyzed transesterification. However, it is a much slower process. researchgate.net

Catalyst Type Example Catalyst Typical Conditions Conversion Rate Key Considerations
BaseNaOH, KOH60-70°C, atmospheric pressureHigh (>95%)Sensitive to free fatty acids and water
AcidH₂SO₄Higher temperatures and pressuresVariable, slower than baseTolerant to free fatty acids

While not a direct synthesis of the double bond at the 7-position, hydrogenation is a critical step in many total synthesis routes. For instance, if a synthetic strategy involves the creation of a carbon-carbon triple bond at the 7-position, a subsequent partial hydrogenation would be necessary to yield the alkene. The stereochemistry of the resulting double bond can be controlled by the choice of catalyst and reaction conditions.

Syn-hydrogenation of an alkyne precursor using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would yield the (Z)-isomer (cis). nih.gov

Anti-hydrogenation can be achieved through a dissolving metal reduction, such as using sodium or lithium in liquid ammonia (B1221849), to produce the (E)-isomer (trans).

The synthesis of specific isomers of this compound, namely the (Z)- and (E)-forms, relies on stereoselective reactions. A common and effective strategy involves the use of alkyne precursors followed by stereospecific reduction.

Synthesis of (Z)-Methyl Octadec-7-enoate: The synthesis of the (Z)-isomer can be achieved through the partial hydrogenation of methyl octadec-7-ynoate. The use of Lindlar's catalyst is a well-established method for the syn-hydrogenation of alkynes to cis-alkenes. nih.gov More recent methods include electrochemical palladium-catalyzed alkyne reduction, which has shown high chemo- and stereoselectivity for the formation of Z-alkenes. rsc.org

Synthesis of (E)-Methyl Octadec-7-enoate: The (E)-isomer can be synthesized from the same alkyne precursor through a dissolving metal reduction. The reaction of methyl octadec-7-ynoate with a metal such as sodium or lithium in liquid ammonia at low temperatures results in the anti-hydrogenation of the alkyne, yielding the trans-alkene. acs.org

Isomer Precursor Key Reagents/Catalyst Stereochemical Outcome
(Z)-Methyl octadec-7-enoateMethyl octadec-7-ynoateH₂, Lindlar's Catalystsyn-addition (cis)
(E)-Methyl octadec-7-enoateMethyl octadec-7-ynoateNa or Li in liquid NH₃anti-addition (trans)

The total synthesis of fatty acids provides a versatile route to structurally diverse molecules, including those with specific branching and unsaturation patterns. While a specific total synthesis for this compound is not prominently documented, the strategies employed for closely related compounds, such as methyl-branched octadecenoic acids, are highly relevant.

A notable example is the total synthesis of (Z)-17-methyl-7-octadecenoic acid. nih.govresearchgate.net This synthesis highlights a modular approach that can be adapted for other isomers. The key steps in such a synthesis would typically involve:

Coupling of smaller fragments: Building the carbon chain through reactions like the coupling of an acetylide with an alkyl halide.

Introduction of the triple bond: Using reagents like (trimethylsilyl)acetylene to introduce the alkyne functionality at the desired position. nih.gov

Stereoselective reduction: As described in the previous section, the alkyne is then selectively reduced to either the (Z)- or (E)-alkene.

Esterification: The final step would be the esterification of the carboxylic acid to its methyl ester.

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods for the synthesis of fatty acid methyl esters offer several advantages over chemical routes, including milder reaction conditions, high specificity, and reduced environmental impact. researchgate.netresearchgate.net Lipases are the most commonly used enzymes for this purpose.

Lipase-Catalyzed Esterification: Lipases can catalyze the direct esterification of fatty acids with methanol in non-aqueous solvents. aminer.cn This approach avoids the harsh conditions of acid catalysis and the saponification issues of base catalysis. The enzyme can be used in a free or immobilized form, with immobilized lipases offering better stability and reusability. google.com

Lipase-Catalyzed Transesterification: Lipases are also effective catalysts for the transesterification of triglycerides. scielo.brnih.gov This enzymatic approach can be applied to a variety of feedstocks, including those with a high content of free fatty acids, as lipases can simultaneously catalyze both esterification and transesterification. researchgate.net Various lipases, such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus, have been successfully employed for the production of FAMEs. scielo.brnih.govnih.gov

Recent studies have focused on optimizing enzymatic processes by exploring different lipases, reaction media, and conditions to improve yields and reaction times. For instance, the use of a commercial soluble lipase (B570770), Eversa Transform 2.0®, for the hydroesterification of poultry industry waste oil yielded conversions as high as 94%. scielo.br

Enzymatic Method Enzyme Substrate(s) Key Advantages
EsterificationLipase (e.g., from Candida antarctica)Octadec-7-enoic acid + MethanolMild conditions, high specificity
TransesterificationLipase (e.g., from Thermomyces lanuginosus)Triglycerides + MethanolTolerant to FFAs, green process

Derivatization Strategies and Post-Synthetic Modifications

The functionalization of fatty acid esters is a key strategy for creating novel bioactive molecules. The following sections describe derivatization strategies that are well-established for methyl ricinoleate (B1264116) ((Z)-methyl-12-hydroxyoctadec-9-enoate), a derivative of castor oil. researchgate.net These transformations leverage the hydroxyl group at the C-12 position, which serves as a reactive handle for introducing new functionalities.

The conversion of the hydroxyl group on the fatty acid chain into amine and azide (B81097) moieties is a crucial step for further modification. (Z)-methyl-12-aminooctadec-9-enoate can be synthesized from methyl ricinoleate through a multi-step procedure. researchgate.netresearchgate.net This amino derivative then serves as a versatile precursor for creating a wide range of other compounds. researchgate.netresearchgate.net

Similarly, azide derivatives can be prepared. The synthesis of (Z)-methyl-12-azidooctadec-9-enoate is accomplished from methyl ricinoleate derivatives. niscpr.res.inresearchgate.net This transformation is pivotal for employing "click chemistry," a powerful tool for molecular assembly. niscpr.res.inresearchgate.netaurigeneservices.com General methods for creating azides include diazo-transfer reactions onto primary amines or substitution reactions on hydroxyl groups. metu.edu.tr Reagents like 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) are effective for diazo-transfer to primary amines and can also facilitate the substitution of hydroxyl groups with an azide. metu.edu.tr

Schiff bases, characterized by an azomethine group (-N=CH-), are synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. researchgate.netmediresonline.org A library of novel Schiff base analogues has been synthesized by reacting (Z)-methyl-12-aminooctadec-9-enoate with various substituted aromatic aldehydes. researchgate.net The reaction typically proceeds in the presence of a catalytic amount of a base like sodium hydroxide, yielding the desired Schiff bases in good yields (60-70%). researchgate.net

These derivatives have been characterized using spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net The properties of the resulting Schiff bases are influenced by the nature of the substituents on the aromatic aldehyde. researchgate.net

Compound ID Aromatic Aldehyde Precursor Substituent Reference
5a2,4-Dichlorobenzaldehyde2,4-dichloro researchgate.net
5n4-Hydroxy-3-methoxybenzaldehyde (Vanillin)4-hydroxy, 3-methoxy researchgate.net
5o3,4,5-Trimethoxybenzaldehyde3,4,5-trimethoxy researchgate.net

This table presents a selection of Schiff base analogues synthesized from (Z)-methyl-12-aminooctadec-9-enoate.

The construction of 1,2,3-triazole rings is efficiently achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". niscpr.res.inaurigeneservices.com This reaction provides a highly reliable and regioselective method for joining an azide-functionalized molecule with a terminal alkyne. researchgate.netnd.edu

Starting from (Z)-methyl-12-azidooctadec-9-enoate, a series of novel chiral 1,4-disubstituted-1H-1,2,3-triazole derivatives have been synthesized. niscpr.res.inresearchgate.net The reaction involves the cycloaddition of the azide with various terminal alkynes in the presence of a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. niscpr.res.inaurigeneservices.com This methodology is atom-economic, as all atoms from both reactants are incorporated into the final product. aurigeneservices.com The resulting triazole derivatives have been isolated in yields ranging from 67% to 75%. niscpr.res.in

Compound ID Coupled Alkyne Yield (%) Molecular Formula Reference
8aN-Boc-L-proline propargyl ester70C₂₄H₄₂N₄O₄ niscpr.res.in
8cN-Boc-L-valine propargyl ester-- researchgate.net
7hN-Boc-L-tryptophan propargyl ester86C₃₈H₅₇N₅O₆ niscpr.res.in

This table showcases examples of 1,2,3-triazole derivatives synthesized via click chemistry from an azido (B1232118) fatty acid ester precursor.

Phenolipids are hybrid molecules created by linking a phenolic compound to a lipid moiety, a process known as lipophilization. researchgate.netresearchgate.net This modification can enhance the solubility of phenolic acids in nonpolar media and potentially improve their biological properties. researchgate.net

A series of novel phenolipids has been synthesized by coupling (Z)-methyl-12-aminooctadec-9-enoate with various substituted aromatic phenolic acids. researchgate.netresearchgate.net The resulting amide-linked conjugates have been evaluated for their antioxidant activities. researchgate.net For instance, phenolipids derived from caffeic acid and gallic acid have demonstrated significant antioxidant potential. researchgate.net The synthesis of these conjugates allows for the combination of the distinct chemical properties of lipids and phenols into a single molecule. researchgate.netresearchgate.net

Preparation of Monoacylglycerol Analogues

Monoacylglycerol analogues, specifically 1-monoacylglycerols, can be synthesized from fatty acid methyl esters (FAMEs) like this compound through several synthetic routes. The primary methods involve the transesterification of the methyl ester with glycerol, a process known as glycerolysis. This transformation can be achieved using either chemical or enzymatic catalysts.

Chemical glycerolysis is typically conducted at elevated temperatures (120–230°C) using strong base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The use of FAMEs is advantageous over free fatty acids as they are less corrosive and have better miscibility with glycerol, allowing for lower reaction temperatures compared to triglyceride glycerolysis. However, these chemical processes can suffer from low selectivity, leading to the formation of di- and triglyceride byproducts and requiring subsequent purification steps like molecular distillation to achieve high-purity monoacylglycerols.

To achieve higher selectivity and purity, a two-step chemical method is often employed. This involves reacting the FAME with a protected glycerol, such as 1,2-O-isopropylidene glycerol (solketal), followed by the removal of the protecting group. For instance, the transesterification of a methyl ester with solketal (B138546) can be catalyzed by enzymes like lipase from Candida antarctica. The resulting acetonide is then deprotected using an acid resin, such as Amberlyst-15, to yield the desired 1-monoacylglycerol. This method provides monoacylglycerols with high yield and purity.

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used to catalyze the transesterification between FAMEs and glycerol. Enzymatic processes can be performed at lower temperatures and can offer high selectivity for the desired monoacylglycerol product, minimizing the formation of byproducts.

Table 1: Comparison of Synthetic Routes to Monoacylglycerols from FAMEs

MethodCatalyst / ReagentsTypical ConditionsAdvantagesDisadvantages
Chemical Glycerolysis NaOH, KOH120-230°CLower temperature than TG glycerolysisLow selectivity, byproduct formation, requires purification
Enzymatic Glycerolysis Lipases (e.g., Novozym 435)Mild temperatures (e.g., 60°C)High selectivity, milder conditionsEnzymes can be more expensive
Protected Glycerol Route 1,2-O-isopropylidene glycerol (solketal), Lipase, Acid resin (e.g., Amberlyst-15)Two steps: 1. Transesterification (e.g., 60°C) 2. DeprotectionHigh purity and yield of 1-monoacylglycerolMulti-step process

Halogenation Reactions and Chlorinated Derivatives (e.g., Methyl (E)-9,10-Dichlorooctadec-12-enoate)

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions with halogens, such as chlorine (Cl₂). This reaction, known as halogenation, proceeds by the addition of two chlorine atoms across the double bond to form a vicinal dichloroalkane. The reaction of an alkene with Cl₂ typically forms a cyclic chloronium ion intermediate. Subsequent nucleophilic attack by a chloride ion (Cl⁻) from the opposite side results in the anti-addition product. Applying this to this compound, the reaction would yield methyl 7,8-dichlorooctadecanoate.

The reaction of unsaturated fatty acid esters like methyl oleate (B1233923) with aqueous chlorine can also lead to the formation of chlorohydrins, where a chlorine atom adds to one carbon of the former double bond and a hydroxyl group adds to the other. These reactions highlight the reactivity of the double bond towards sources of electrophilic chlorine.

Industrially, direct chlorination of fatty acid methyl esters is a known process. Patents describe the chlorination of FAMEs derived from vegetable oils, such as palm oil, to produce chlorinated fatty acid esters. These chlorinated esters are developed for applications such as environmentally friendly plasticizers for polymers like PVC. The process can be controlled to obtain products with varying densities and chlorine content.

While a specific synthetic procedure for Methyl (E)-9,10-Dichlorooctadec-12-enoate was not found in the surveyed literature, the existence of the corresponding free fatty acid, (E)-9,10-dichlorooctadec-12-enoic acid, is documented. The formation of such chlorinated derivatives from polyunsaturated precursors involves the addition of chlorine across one of the double bonds. For example, the chlorination of methyl linoleate (B1235992) (methyl (9Z,12Z)-octadecadienoate) could theoretically lead to dichlorinated products at either the C9-C10 or C12-C13 positions. The formation of 9,10-dichloro derivatives from C18 fatty acids is a known process.

Epoxidation and Hydroxylation Pathways

The double bond of this compound serves as a key functional group for epoxidation and hydroxylation reactions, leading to valuable chemical intermediates.

Epoxidation is the conversion of the C=C double bond into a three-membered cyclic ether known as an epoxide (or oxirane). This transformation can be achieved through several methods:

Prileschajew Reaction: This classic method involves reacting the unsaturated ester with a peroxy acid, such as peracetic acid or performic acid, generated in situ from the corresponding carboxylic acid and hydrogen peroxide (H₂O₂). While effective, this method often requires strong mineral acids as catalysts, which can lead to side reactions like the opening of the oxirane ring to form diols and other byproducts.

Chemoenzymatic Epoxidation: A greener alternative utilizes a lipase, such as immobilized Candida antarctica lipase B (Novozym® 435), to catalyze the formation of a peroxy acid from a carboxylic acid and H₂O₂. This enzymatically generated peroxy acid then epoxidizes the double bond in a non-catalyzed step. This method proceeds under mild conditions (e.g., 25–55°C) and at a neutral pH, which enhances the stability of the epoxide ring and improves product selectivity. High yields of epoxidized FAMEs (up to 97%) have been reported using this approach.

Catalytic Epoxidation: Various metal catalysts can facilitate epoxidation. Tungsten-based catalysts, such as phosphotungstic acid (H₃PW₁₂O₄₀) combined with a phase transfer catalyst, can effectively epoxidize FAMEs using H₂O₂ as the oxidant. Titanium-grafted silica (B1680970) materials (e.g., Ti-MCM-41) have also been shown to be effective heterogeneous catalysts for the epoxidation of unsaturated FAMEs with organic hydroperoxides like tert-butyl hydroperoxide (TBHP).

Hydroxylation involves the addition of hydroxyl (-OH) groups across the double bond, typically forming a diol.

Via Epoxide Ring-Opening: The most common route to diols is a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening (hydrolysis) of the epoxide. This method can be performed in one pot, where the epoxidation is carried out first, followed by the addition of an acid catalyst (e.g., sulfuric acid, perchloric acid, or solid acid resins like Dowex 50WX2) to hydrolyze the intermediate epoxide to the corresponding 7,8-dihydroxyoctadecanoate.

Direct Catalytic Dihydroxylation: Methods for the direct conversion of the double bond to a diol exist. Catalytic systems based on tungsten, such as H₃PW₁₂O₄₀ with H₂O₂, can directly dihydroxylate methyl oleate to methyl-9,10-dihydroxystearate in high yield. Another novel system employs an iron(III) citrate/sodium persulfate (Fe³⁺-cit./Na₂S₂O₈) catalyst to hydroxylate unsaturated FAMEs under an oxygen atmosphere, producing hydroxy-conjugated derivatives.

Table 2: Summary of Epoxidation and Hydroxylation Methods for Unsaturated FAMEs

TransformationMethodKey Reagents / CatalystProduct(s)Key Features
Epoxidation Prileschajew ReactionH₂O₂, Formic/Acetic Acid, Mineral AcidEpoxide, Diol byproductsIndustrial standard; risk of side reactions
Epoxidation ChemoenzymaticLipase, H₂O₂, Carboxylic AcidEpoxideHigh selectivity, mild conditions, green process
Epoxidation Tungsten-CatalyzedH₃PW₁₂O₄₀, H₂O₂, Phase Transfer CatalystEpoxideHomogeneous or phase-transfer catalysis
Hydroxylation Epoxide HydrolysisEpoxide, Acid Catalyst (e.g., Dowex resin)DiolTwo-step, one-pot process

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of methyl octadec-7-enoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. Key expected signals include a triplet around 0.88 ppm for the terminal methyl group (C18), a singlet at approximately 3.67 ppm for the methoxy (B1213986) protons (-OCH₃) of the ester group, and a multiplet around 5.3-5.4 ppm for the olefinic protons at the C7 and C8 positions. Protons on the carbon adjacent to the carbonyl group (α-protons at C2) typically appear as a triplet around 2.30 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for each carbon atom. For methyl ricinoleate (B1264116), a structurally similar compound, the carboxyl carbon atom shows a chemical shift at 174.34 ppm, while the methoxy carbon appears at 51.46 ppm. scispace.com The olefinic carbons (C7 and C8) in this compound are expected to resonate in the region of 125-134 ppm. scispace.com The terminal methyl carbon (C18) would appear at the most upfield position, typically around 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for similar FAMEs. Actual experimental values may vary based on solvent and other conditions.

Atom Position¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
-C(=O)OCH₃~3.67 (s)~51.5
-CH=CH- (C7, C8)~5.35 (m)~130.0
-CH₂-C=O (C2)~2.30 (t)~34.0
-CH₃ (C18)~0.88 (t)~14.1
-C=O (C1)-~174.3

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum shows characteristic absorption bands corresponding to specific molecular vibrations. In studies analyzing materials containing this compound, such as Albizia zygia gum, key functional groups have been identified. africaresearchconnects.comwu.ac.th

The most prominent absorption bands include:

C=O Stretch: A strong absorption band is observed around 1740-1743 cm⁻¹, which is characteristic of the carbonyl group in the methyl ester functionality. mdpi.com

C=C Stretch: A weaker band appears around 1650 cm⁻¹ corresponding to the carbon-carbon double bond of the alkene group.

C-H Stretches: Bands in the region of 2850-3010 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic chain and the olefinic protons.

C-O Stretches: Absorptions corresponding to the C-O stretching of the ester group are typically found in the 1170-1250 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Alkene (=C-H)Stretch~3010-3000Medium
Alkane (C-H)Stretch~2925 and ~2855Strong
Ester (C=O)Stretch~1740Strong
Alkene (C=C)Stretch~1650Weak-Medium
Ester (C-O)Stretch~1250-1170Strong

Chromatographic Separation and Mass Spectrometry Approaches

Chromatographic techniques are essential for separating this compound from complex biological or chemical matrices, while mass spectrometry provides definitive identification and structural information based on mass-to-charge ratio.

Gas chromatography-mass spectrometry (GC-MS) is the predominant analytical method for the identification and quantification of this compound. vulcanchem.com This technique combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. In GC, the compound is volatilized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase in a capillary column.

This compound has been successfully identified in natural products using GC-MS. For instance, in an analysis of Albizia zygia gum, (E)-methyl octadec-7-enoate was found to be the most abundant component, constituting 41.18% of the identified compounds. africaresearchconnects.comwu.ac.ththaiscience.info Similarly, it has been identified as a constituent in the fatty oil of Nigella sativa seeds. vulcanchem.com The quantification of FAMEs, including positional and geometric isomers, can be achieved with high precision and low limits of detection using a GC-MS method with a polar cyano-column. nih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are crucial for separating isomers of fatty acid methyl esters that may be difficult to resolve by GC alone. mdpi.com The separation of positional isomers (where the double bond is at a different location) and geometric isomers (cis vs. trans) is a common analytical challenge.

Silver ion HPLC (Ag-HPLC) is a particularly effective technique for this purpose. The separation principle is based on the reversible interaction between the π-electrons of the double bonds in the fatty acid chain and silver ions impregnated onto the stationary phase. aocs.org This allows for the separation of FAMEs based on the number, position, and configuration of their double bonds. aocs.org While specific applications for this compound are not extensively detailed, methods developed for similar isomers like methyl (9Z)-octadec-9-enoate using reversed-phase (RP) HPLC with acetonitrile (B52724) and water as the mobile phase can be adapted. sielc.comsielc.com UPLC, with its smaller particle size columns, offers faster and more efficient separations for such applications. sielc.comsielc.com

Mass spectrometry (MS), particularly when coupled with GC, provides unambiguous identification through the analysis of the molecular ion and its characteristic fragmentation pattern. vulcanchem.com For this compound, which has a molecular formula of C₁₉H₃₆O₂ and a molecular weight of 296.49 g/mol , the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 296. vulcanchem.comnist.gov

The fragmentation pattern is key to confirming the structure. Common fragments for FAMEs include:

An ion from the McLafferty rearrangement, typically at m/z 74.

A series of ions corresponding to the cleavage of C-C bonds along the aliphatic chain, often appearing as [CnH2n-1O₂]⁺ and [CnH2n+1]⁺ fragments.

In the EI mass spectrum of (E)-methyl octadec-7-enoate, prominent peaks are observed at m/z 55 (base peak), 69, 83, 97, and 264. thaiscience.info The peak at m/z 264 corresponds to the loss of a methoxy group (-OCH₃) from the molecular ion. While the molecular ion can sometimes be weak or absent in EI-MS for unsaturated FAMEs, soft ionization techniques like field ionization (FI) can be used to clearly detect the molecular ion. jeol.com

Advanced Characterization Methodologies for Specific Research Aims (e.g., Electron Paramagnetic Resonance)

In addition to standard analytical techniques, the comprehensive characterization of this compound for specific research applications often necessitates the use of more advanced and specialized methodologies. These techniques can provide deeper insights into the molecular dynamics, electronic environment, and interactions of the compound, which are crucial for fields such as materials science, biochemistry, and lipidomics.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons. While this compound itself is not a radical, it can be studied using EPR through techniques like spin-labeling and spin-trapping.

Spin-Labeling: This approach involves chemically attaching a stable radical molecule (a spin label), typically a nitroxide, to a specific position on the this compound molecule. The EPR spectrum of the spin-labeled compound is highly sensitive to the rotational motion and the polarity of its immediate environment. researchgate.netnih.govbio-conferences.org This methodology can be employed to investigate:

Lipid Dynamics in Membranes: By incorporating spin-labeled this compound into biological or model membranes, researchers can probe the fluidity and order of the lipid bilayer. nih.govnih.gov The EPR spectra can distinguish between lipids in the bulk membrane and those interacting directly with membrane proteins. researchgate.net

Molecular Motion: EPR can detect a wide range of molecular motions, from slow to fast rotations. This allows for the study of the dynamics of the fatty acid methyl ester chain, providing insights into its flexibility and conformational changes in different environments. aocs.org

Polarity and Proticity Profiles: The hyperfine coupling constants and g-values in the EPR spectrum of a nitroxide spin label are sensitive to the polarity and hydrogen-bonding capacity of the surrounding medium. nih.gov By placing spin labels at different positions along the acyl chain of this compound, it would be possible to map the polarity profile across a membrane or within a complex lipid assembly.

Spin-Trapping: This technique is used to detect and identify transient free radicals. In the context of this compound, spin-trapping can be instrumental in studying oxidative processes. For instance, during lipid peroxidation, highly reactive radical species are formed. A spin-trap molecule reacts with these transient radicals to form a more stable radical adduct that can be detected and characterized by EPR. vulcanchem.comnih.gov This allows for the investigation of:

Oxidative Stability: The susceptibility of this compound to oxidation can be assessed by monitoring the formation of radical adducts under pro-oxidant conditions. nih.gov

Mechanisms of Oxidation: By identifying the specific radical adducts formed, researchers can elucidate the mechanisms of lipid oxidation, for example, distinguishing between different types of radical initiators or propagation pathways. vulcanchem.com

While direct EPR studies specifically on this compound are not widely published, the principles established with other unsaturated fatty acid methyl esters, such as methyl oleate (B1233923) and spin-labeled stearates, are directly applicable. nih.govvulcanchem.com The data obtained from such studies provide critical information on the behavior of these molecules in complex systems.

Interactive Data Tables

Below are data tables summarizing key analytical parameters for the characterization of this compound and related fatty acid methyl esters based on information from various analytical techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound Isomers

Parameter(Z)-Methyl octadec-7-enoate(E)-Methyl octadec-7-enoateSource(s)
Molecular Ion (m/z) 296296 vulcanchem.comnih.govnih.gov
Key Fragmentation Ions (m/z) 264, 222, 180, 138, 97, 83, 69, 55, 41264, 222, 180, 138, 97, 83, 69, 55, 41 nih.govnih.gov
Kovats Retention Index (non-polar column) 2087Not widely reported nih.gov

Note: Fragmentation patterns for cis and trans isomers are often very similar, requiring chromatographic separation for distinction.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Octadecenoic Acid Methyl Esters

NucleusChemical Shift (ppm)AssignmentCompound ExampleSource(s)
¹H-NMR ~5.3Olefinic Protons (-CH=CH-)Methyl oleate (cis-9) aocs.org
~3.67Methyl Ester Protons (-OCH₃)Methyl oleate researchgate.net
~2.0Allylic Protons (-CH₂-CH=)Methyl oleate aocs.org
¹³C-NMR ~174Carbonyl Carbon (-C=O)Methyl (E)-octadec-7-enoate nih.gov
~130Olefinic Carbons (-CH=CH-)Methyl (E)-octadec-7-enoate nih.gov
~51Methyl Ester Carbon (-OCH₃)Methyl (E)-octadec-7-enoate nih.gov
~20-35Methylene Carbons (-CH₂-)Methyl (E)-octadec-7-enoate nih.gov

Note: The precise chemical shifts can vary slightly depending on the solvent and the specific isomer.

Table 3: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Data for Fatty Acid Methyl Esters

Vibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Source(s)
C=O Stretch (Ester) 1735-17501729-1748 researchgate.netnih.govbio-conferences.org
C=C Stretch (Olefin) ~1655 (cis), ~965 (trans)1640-1680 researchgate.netnih.govnih.gov
C-O Stretch 1100-1300Not prominent bio-conferences.org
CH₂ Bending/Scissoring ~1465~1440 nih.govresearchgate.net
=C-H Bend (trans) 960-970965 researchgate.netnih.gov
=C-H Bend (cis) ~7201250-1280 researchgate.netnih.gov

Note: These are characteristic ranges for FAMEs. The exact position and intensity of the peaks can be influenced by the chain length, degree of unsaturation, and isomerism.

Biological Roles and Mechanistic Studies in Vitro and Ex Vivo Models

Modulation of Cellular and Molecular Processes

The structural characteristics of fatty acid esters like Methyl octadec-7-enoate, particularly the presence and configuration of double bonds, play a crucial role in their interaction with cellular systems.

This compound, as a monounsaturated fatty acid methyl ester, is involved in the complex network of lipid metabolism. Fatty acids are fundamental to life, serving as building blocks for more complex lipids, energy sources, and signaling molecules. sciex.com They are synthesized from two or three-carbon precursors, and their metabolic pathways can be tracked using isotopically labeled versions, such as those incorporating carbon-13, to understand their transformations within biological systems.

The biosynthesis of unsaturated fatty acids like the octadec-7-enoic acid moiety is a critical process. For instance, the well-studied isomer, oleic acid (cis-9-octadecenoic acid), is synthesized from the saturated fatty acid stearic acid by the enzyme stearoyl-CoA desaturase, which introduces the double bond. atamanchemicals.com This desaturation process is vital for producing the unsaturated fatty acids necessary for various cellular functions. atamanchemicals.com While direct studies on this compound are limited, its structural similarity to other C18:1 isomers, such as cis-vaccenic acid (an n-7 fatty acid), suggests it can be metabolized through similar pathways, including elongation and desaturation, or be incorporated into complex lipids. The metabolism of dietary fatty acids can significantly influence lipid profiles and energy homeostasis within cells. sciopen.com In some biological systems, fatty acids can be converted into other bioactive molecules; for example, certain bacteria can transform linoleic acid into various hydroxy fatty acids. sci-hub.se

The physical properties of cell membranes are heavily influenced by the composition of their lipid bilayers. Unsaturated fatty acids are key to maintaining the fluidity and proper function of these membranes. nih.govnih.gov The cis double bond in this compound introduces a kink in the hydrocarbon chain. This bend disrupts the tight packing of fatty acid chains within the membrane, thereby increasing its fluidity. nih.gov

Fatty acids are not only structural components but also serve as precursors for a wide array of signaling molecules that regulate various physiological processes. sciex.com The octadecanoic acid pathway, for example, is the source of oxylipins like jasmonic acid in plants, which are critical signals in defense mechanisms against pathogens and herbivores. pnas.org

In animals, oleic acid (cis-9-octadecenoic acid) is a precursor for the biosynthesis of complex lipids such as phospholipids (B1166683) and triglycerides, which are essential for building cell membranes and storing energy. atamanchemicals.com Furthermore, certain bacteria can utilize oleic acid as a precursor to generate oxylipins that function as autoinducers in quorum sensing systems, mediating cell-to-cell communication. researchgate.net Given that this compound shares the C18:1 monounsaturated structure, it is plausible that it or its corresponding free fatty acid, cis-7-octadecenoic acid, could similarly serve as a substrate for enzymes that produce signaling molecules or be incorporated into larger lipids that participate in signaling cascades.

Antimicrobial Research Applications

The search for new antimicrobial agents has led to investigations into the activity of fatty acids and their derivatives against various pathogens.

Fatty acid methyl esters, including isomers of this compound, have been identified in plant and microbial extracts that exhibit antimicrobial properties. smolecule.comju.edu.jo For example, extracts from the endophytic fungus Lasiodiplodia sp., containing methyl (Z)-octadec-9-enoate, showed antimicrobial activity against several Gram-positive bacteria and yeasts. Similarly, free fatty acids have demonstrated direct antibacterial effects. The potency of this activity often depends on the chain length and degree of unsaturation. rsc.org

Research has shown that various unsaturated fatty acids possess activity against pathogenic strains. While specific data for this compound is sparse, studies on its isomers provide insight into its potential. Methyl (Z)-octadec-9-enoate has been noted for its antibacterial and antifungal properties. ju.edu.jo Free fatty acids like oleic acid and linoleic acid have shown inhibitory action against a range of bacteria, including Staphylococcus aureus. nih.govresearchgate.net The mechanism is often attributed to the disruption of the bacterial cell membrane. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Related Octadecenoic Acid Derivatives

Compound/Extract Test Organism Observed Activity Reference
Extract containing Methyl (Z)-octadec-9-enoate Candida parapsilosis MIC of 12.5-25 µg/mL
Extract containing Methyl (Z)-octadec-9-enoate Listeria monocytogenes Effective inhibition
9-Octadecenoic acid (Z)-, methyl ester Staphylococcus aureus MIC₅₀ >250 µg/mL nih.gov
Schiff base analogues of methyl-12-aminooctadec-9-enoate Staphylococcus aureus MTCC 96 MIC value 9-18µM researchgate.net
Schiff base analogues of methyl-12-aminooctadec-9-enoate Bacillus subtilis MTCC 121 MIC value 9-18µM researchgate.net
Methanolic extract containing (Z)-octadec-11-enoic acid Bacillus cereus Zone of inhibition: 24.42 mm mdpi.com
Methanolic extract containing (Z)-octadec-11-enoic acid Escherichia coli Zone of inhibition: 22.85 mm mdpi.com
Methanolic extract containing (Z)-octadec-11-enoic acid Salmonella typhimurium Zone of inhibition: 25.71 mm mdpi.com

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. nih.gov Fatty acids and their derivatives have emerged as potential agents to combat biofilms. Some unsaturated fatty acids can inhibit biofilm formation at concentrations below those that inhibit bacterial growth (sub-MIC). nih.gov

Derivatives of ricinoleic acid, an 18-carbon hydroxylated fatty acid, have demonstrated excellent anti-biofilm activities against Gram-positive bacteria and Candida species. researchgate.net Furthermore, novel Schiff base analogues synthesized from methyl-12-aminooctadec-9-enoate, an isomer of the target compound, have also shown promising anti-biofilm capabilities. researchgate.net The proposed mechanisms for anti-biofilm action by fatty acids include the inhibition of the initial adhesion of bacteria to surfaces and the disruption of cell-to-cell signaling (quorum sensing), which is essential for biofilm development and maturation. nih.govpeerj.com For instance, oleic acid has been observed to inhibit the primary adhesion step in S. aureus biofilm formation. nih.gov Other long-chain unsaturated fatty acids, such as cis-11-eicosenoic acid, have also been shown to effectively inhibit biofilm formation by S. aureus. nih.gov These findings suggest that this compound may possess similar properties, interfering with the complex process of biofilm establishment.

Evaluation of Antifungal Activity

The antifungal properties of fatty acid methyl esters (FAMEs), including isomers of methyl octadecenoate, have been a subject of scientific investigation. While direct studies on this compound are limited, research on closely related compounds provides significant insights into its potential antifungal capabilities.

Many studies have demonstrated that FAMEs possess antifungal activity against a wide range of fungal species. researcherslinks.com For instance, methanolic root extracts of Tribulus terrestris containing cis-13-octadecenoic acid, methyl ester showed significant antifungal effects. researcherslinks.com Similarly, FAMEs derived from vegetable oils have exhibited notable activity against various isolates of Paracoccidioides spp., with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 500 µg/mL. scielo.br The antifungal action of these esters is often attributed to compounds like methyl linoleate (B1235992), which can induce the production of reactive oxygen species (ROS) in fungi. scielo.br

Furthermore, research has confirmed the antifungal activity of various fatty acids and their esters against plant pathogenic fungi. researchgate.net Compounds such as hexadecanoic acid, methyl ester, and cis-13-octadecenoic acid, methyl ester have been identified as effective against fungi like Aspergillus species and Candida species. researcherslinks.com The mechanism of action is often linked to the disruption of the fungal cell membrane and inhibition of essential enzymes.

Table 1: Antifungal Activity of Related Fatty Acid Methyl Esters
Compound/ExtractFungal SpeciesObserved EffectReference
Fatty Acid Methyl Esters from Vegetable OilsParacoccidioides brasiliensisMIC values between 15.6 and 500 µg/mL scielo.br
cis-13-Octadecenoic acid, methyl esterPyricularia oryzaeContributes to the antifungal activity of Tribulus terrestris extract researcherslinks.com
Methyl linoleateParacoccidioides brasiliensisInduces Reactive Oxygen Species (ROS) production scielo.br

Antioxidant Capacity and Mitigation of Oxidative Stress

This compound has been identified in plant extracts that exhibit significant antioxidant properties. Antioxidants are vital for mitigating oxidative stress by neutralizing harmful free radicals, which are implicated in a variety of chronic diseases.

A key study involving the ethanolic leaf extract of Melastoma malabaricum identified the presence of (E)-methyl octadec-7-enoate through GC-MS analysis. impactfactor.org The study evaluated the antioxidant potential of this extract using several assays. The extract demonstrated considerable free radical scavenging activity, with IC50 values of 121.8 ± 0.02 μg/mL in the DPPH assay and 49.17 ± 0.03 µg/mL in the ABTS assay. impactfactor.org Furthermore, in the CUPRAC assay, the extract showed an IC50 value of 15.88 ± 0.035 μg/mL, indicating a strong capacity to reduce copper ions. impactfactor.org

The antioxidant activity of FAMEs is a recurring theme in phytochemical research. Extracts rich in these compounds consistently demonstrate the ability to scavenge free radicals and protect cells from oxidative damage. researchgate.net This protective mechanism is crucial for preventing the cellular damage that can lead to various pathological conditions.

Table 3: Antioxidant Activity of an Extract Containing (E)-Methyl octadec-7-enoate
Antioxidant AssayIC50 Value of M. malabaricum Extract (µg/mL)Reference
DPPH Free Radical Scavenging121.8 ± 0.02 impactfactor.org
ABTS Radical Scavenging49.17 ± 0.03 impactfactor.org
CUPRAC Reducing Power15.88 ± 0.035 impactfactor.org

Impact on Plant Physiological Processes (e.g., Seed Dormancy Release)

Fatty acids and their derivatives are known to play roles in various plant physiological processes, including the regulation of seed dormancy and germination. Seed dormancy is a critical adaptive trait that prevents germination under unfavorable conditions and is regulated by a complex interplay of hormones and metabolic signals. mpg.de

The plant hormone abscisic acid (ABA) is a key player in establishing and maintaining seed dormancy, while gibberellins (B7789140) (GAs) promote germination. mpg.de The balance between these hormones is crucial. Recent research has also highlighted the involvement of other molecules, including fatty acid esters, in these processes.

For example, a study on the seeds of Podophyllum hexandrum found that the accumulation of cis-11-octadecenoic acid methyl ester, a positional isomer of this compound, was correlated with an accelerated release from dormancy and enhanced germination rates. This suggests that specific fatty acid methyl esters may act as signaling molecules or contribute to the metabolic shifts required to break dormancy and initiate germination. The regulation of seed dormancy also involves reactive oxygen species (ROS) and ethylene, which can interact with hormonal pathways. frontiersin.org The role of specific FAMEs like this compound within this complex regulatory network is an area for further research.

Antiprotozoal Activity Research (e.g., Leishmania donovani)

Research into natural products has identified certain fatty acids and their esters as having promising activity against protozoan parasites like Leishmania donovani, the causative agent of visceral leishmaniasis.

While direct studies on this compound are not prominent, research on structurally related methyl-branched monounsaturated fatty acids has yielded significant results. A study focused on the total synthesis and biological evaluation of (Z)-17-methyl-13-octadecenoic acid, a compound originally discovered in a marine sponge, demonstrated its cytotoxic activity against L. donovani. nih.govresearchgate.net This compound exhibited an EC50 value of 19.8 µg/mL against the parasite. nih.govresearchgate.net The proposed mechanism of action involves the inhibition of the Leishmania DNA topoisomerase IB enzyme, with complete inhibition observed at a concentration of 50 µM. nih.govresearchgate.net

Another related compound, (Z)-16-methyl-11-heptadecenoic acid, also showed activity against L. donovani promastigotes with an IC50 of 165.5 ± 23.4 µM and was found to inhibit the same topoisomerase enzyme. nih.gov These findings are particularly interesting because there are significant differences between the topoisomerase enzymes in Leishmania and humans, suggesting that these fatty acids could be selective for the parasite's enzyme. nih.gov This highlights the potential of this class of compounds as leads for the development of new antiprotozoal drugs.

Table 4: Antiprotozoal Activity of Structurally Related Fatty Acids against Leishmania donovani
CompoundActivity MetricValueProposed MechanismReference
(Z)-17-methyl-13-octadecenoic acidEC5019.8 µg/mLInhibition of DNA topoisomerase IB nih.govresearchgate.net
(Z)-16-methyl-11-heptadecenoic acidIC50165.5 ± 23.4 µMInhibition of DNA topoisomerase IB nih.gov

Biosynthetic and Metabolic Pathways

De Novo Biosynthesis in Biological Systems (e.g., Microorganisms, Plants)

The synthesis of methyl octadec-7-enoate hinges on the formation of its parent fatty acid, octadec-7-enoic acid. This process involves the creation of a carbon-carbon double bond in a specific position on a saturated fatty acid precursor.

Enzymatic Formation of Double Bonds by Desaturases

The introduction of double bonds into fatty acid chains is catalyzed by a class of enzymes known as fatty acid desaturases (FADS). nih.gov These enzymes are responsible for creating the vast diversity of unsaturated fatty acids found in nature by performing site-specific dehydrogenation reactions. nih.gov The position of the newly formed double bond is critical and is designated by a delta (Δ) notation, indicating the carbon atom where the bond begins, counting from the carboxyl end of the fatty acid.

While the most common C18 monounsaturated fatty acid in nature is oleic acid (18:1Δ9), formed by a Δ9-desaturase, the synthesis of octadec-7-enoic acid requires a Δ7-desaturase. nih.govwikipedia.org In plants like Arabidopsis, a plastidial Δ7-desaturase, encoded by the FAD5 gene, is known to desaturate palmitic acid (16:0) to form (7Z)-hexadecenoic acid (16:1Δ7). biorxiv.orgaocs.org Some desaturases exhibit variable regiospecificity depending on their subcellular location; for instance, they can function as Δ7-desaturases in plastids and as Δ9-desaturases in the cytoplasm, acting on both C16 and C18 fatty acid substrates. biorxiv.org Research has also provided molecular evidence that the human FADS1 enzyme, traditionally known as a Δ5-desaturase, can exhibit Δ7-desaturase activity on a C20 fatty acid substrate, highlighting the potential for alternative pathways in oleic acid metabolism. nih.gov The final step in the formation of this compound is the esterification of the carboxyl group of octadec-7-enoic acid with methanol (B129727).

Table 1: Key Enzymes in Unsaturated Fatty Acid Biosynthesis

Enzyme FamilyFunctionCommon SubstratesProduct Example (from Stearic Acid)
Δ9-Desaturase Introduces a double bond at the C9-C10 position.Stearoyl-CoAOleic acid (18:1Δ9) wikipedia.org
Δ7-Desaturase Introduces a double bond at the C7-C8 position.Palmitic acid (16:0), Stearic Acid (18:0)(7Z)-Hexadecenoic acid (16:1Δ7), Octadec-7-enoic acid (18:1Δ7) biorxiv.orgpnas.org
Fatty Acyl-CoA Synthetase Activates fatty acids by attaching Coenzyme A.Free fatty acidsFatty acyl-CoA csun.edu

Precursor Utilization and Conversion (e.g., Stearic Acid)

The primary pathway for the synthesis of C18 fatty acids begins with the saturated precursor, stearic acid (18:0). In many organisms, stearic acid is converted to the widely distributed oleic acid by stearoyl-CoA 9-desaturase. wikipedia.org The formation of octadec-7-enoic acid represents an alternative desaturation event. This process would involve a Δ7-desaturase acting on stearoyl-CoA or a related C18 substrate. biorxiv.org Following desaturation, the resulting octadec-7-enoic acid must be esterified to form this compound. This reaction can be catalyzed by various enzymes, including lipases, which can facilitate esterification in addition to their hydrolytic functions. lyellcollection.org

Catabolic Pathways and Biotransformation Studies

The breakdown of this compound is a multi-step process involving initial hydrolysis of the ester bond followed by the systematic degradation of the fatty acid chain.

Beta-Oxidation in Aerobic Organisms

Once the methyl group is removed, the resulting octadec-7-enoic acid is broken down through the beta-oxidation pathway to generate energy. wikipedia.org This catabolic process occurs in the mitochondria and systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orglibretexts.org

The presence of a cis double bond, as is common in naturally occurring fatty acids, requires the action of auxiliary enzymes because the standard enzymes of beta-oxidation cannot process the resulting intermediates. csun.edu For a fatty acid with a double bond at an odd-numbered carbon, such as the C7 position in octadec-7-enoic acid, the pathway proceeds as follows:

Initial Cycles: Beta-oxidation proceeds normally for two cycles, removing a total of four carbons. This converts octadec-7-enoyl-CoA to dodec-3-enoyl-CoA.

Isomerization: The resulting cis-Δ³ double bond is not a substrate for the next enzyme in the pathway, enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond into a trans-Δ² double bond. csun.eduaocs.org

Completion of Beta-Oxidation: With the double bond now in the correct position and configuration, the standard enzymes of the beta-oxidation pathway can resume, continuing to cleave two-carbon units until the entire fatty acid chain is converted to acetyl-CoA. libretexts.org

This need for an isomerase means that the breakdown of monounsaturated fatty acids like octadec-7-enoic acid yields slightly less energy (one fewer FADH₂ molecule) compared to a saturated fatty acid of the same length, as the initial acyl-CoA dehydrogenase step is bypassed for the double bond-containing segment. bu.edu

Table 2: Key Steps in Beta-Oxidation of Octadec-7-enoic Acid

StepIntermediateKey EnzymeOutcome
Activation Octadec-7-enoic acidAcyl-CoA SynthetaseOctadec-7-enoyl-CoA
2 Cycles of β-Oxidation Octadec-7-enoyl-CoAStandard β-oxidation enzymesDodec-3-enoyl-CoA + 2 Acetyl-CoA
Isomerization cis-Dodec-3-enoyl-CoAEnoyl-CoA Isomerasetrans-Dodec-2-enoyl-CoA aocs.org
Remaining Cycles of β-Oxidation trans-Dodec-2-enoyl-CoAStandard β-oxidation enzymes6 Acetyl-CoA

Microbial Degradation Mechanisms

Microorganisms are highly adept at degrading fatty acid methyl esters (FAMEs). arcjournals.org The initial step in the microbial catabolism of this compound is the hydrolysis of the ester bond to release methanol and free octadec-7-enoic acid. lyellcollection.orgeuropa.eu This reaction is catalyzed by lipase (B570770) or esterase enzymes, which are produced by a wide array of bacteria and fungi. lyellcollection.orgmdpi.com The susceptibility of biodiesel (which is primarily composed of FAMEs) to microbial growth highlights the efficiency of this initial hydrolytic step. mdpi.com

Once the fatty acid is liberated, it is transported into the microbial cell and degraded via the beta-oxidation pathway, as described above. nih.gov Studies on the biodegradation of FAMEs in various environments have shown that both saturated and unsaturated fatty acids are readily metabolized. arcjournals.orgnih.gov The rate of degradation can be influenced by factors such as the length of the carbon chain and the degree of unsaturation. nih.gov For instance, some studies under anaerobic conditions found that the biodegradation rates for unsaturated FAMEs increased with a greater number of double bonds. nih.gov

Environmental Fate and Degradation Studies

Biodegradation in Terrestrial and Aquatic Environments

Direct experimental data on the biodegradation of Methyl octadec-7-enoate is limited. However, extensive data is available for its isomer, methyl oleate (B1233923) (methyl octadec-9-enoate), and other structurally similar long-chain fatty acid esters. Based on this information, this compound is expected to be readily biodegradable in both terrestrial and aquatic environments. atamanchemicals.comatamankimya.comatamanchemicals.com

In aerobic soil and water, fatty acid methyl esters are rapidly broken down by microorganisms. atamanchemicals.comatamankimya.comnih.gov This rapid biodegradation suggests that this compound is unlikely to persist in these environments. atamanchemicals.com For instance, studies on the structurally similar methyl oleate indicate it is readily biodegradable, which serves as a strong indicator for the expected behavior of this compound. atamanchemicals.comatamankimya.com

Environment Biodegradation Potential Supporting Evidence
Aerobic SoilHigh / RapidExpected to be readily biodegradable based on data from structurally similar long-chain fatty acid esters. atamanchemicals.comatamankimya.comatamanchemicals.com
Aerobic WaterHigh / RapidExpected to be readily biodegradable based on data from structurally similar long-chain fatty acid esters. atamanchemicals.comnih.gov

Sorption and Partitioning Behavior in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its sorption and partitioning behavior. Key indicators for this are the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

A computed XLogP3-AA value, an estimate of the log Kow, for Methyl cis-7-octadecenoate is 7.6. nih.gov This high value indicates a strong tendency for the compound to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. ecetoc.org

While a specific Koc value for this compound is not available, an estimated Koc for its isomer, methyl oleate, is 62,000. atamankimya.com This high Koc value suggests that the compound is expected to be immobile in soil and will likely adsorb strongly to suspended solids and sediment in aquatic systems. atamanchemicals.comatamankimya.comnih.gov This strong adsorption would also reduce the likelihood of volatilization from moist soil and water surfaces. atamankimya.comatamanchemicals.com

Coefficient Value Implication
Log Kow (estimated)7.6 nih.govHigh potential for bioaccumulation and partitioning to organic matter.
Koc (estimated for isomer)62,000 atamankimya.comExpected to be immobile in soil and adsorb to sediment in water. atamankimya.comnih.gov

Abiotic Degradation Pathways (e.g., Ozonolysis in Atmospheric Systems)

Abiotic processes, particularly in the atmosphere, contribute to the degradation of this compound. Due to its vapor pressure, a portion of the compound released to the environment may exist in the vapor phase in the atmosphere. The double bond in the molecule's structure makes it susceptible to attack by atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH).

Data for the related isomer, methyl oleate, indicates that these atmospheric reactions are significant degradation pathways. The estimated atmospheric half-life of vapor-phase methyl oleate is 7.5 hours for the reaction with hydroxyl radicals and 2.1 hours for the reaction with ozone. Ozonolysis, the reaction with ozone, is a particularly rapid degradation pathway for unsaturated compounds like this compound in the atmosphere. dokumen.pub The cleavage of the carbon-carbon double bond by ozone leads to the formation of smaller, more oxidized compounds.

Degradation Pathway Reactant Estimated Half-life (for isomer)
Atmospheric Photochemical ReactionHydroxyl Radicals (•OH)7.5 hours
Atmospheric OzonolysisOzone (O₃)2.1 hours

Advanced Research Applications Beyond Biology

Application as Research Standards and Probes

In the realm of analytical science, the purity and well-defined structure of methyl octadec-7-enoate make it an ideal candidate for use as a standard and a model compound in complex lipidomic analyses.

High-purity fatty acid methyl esters are essential for the accurate identification and quantification of lipids in complex biological and industrial samples. This compound, available as a research-grade lipid, serves as a chromatographic reference standard. larodan.com In techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), reference standards are crucial for determining the retention times and mass spectra of specific FAMEs within a mixture. rjptonline.org The use of standards such as methyl cis-11-octadecenoate and other isomers confirms the practice of employing specific FAME isomers for analytical validation. chem960.comchromspec.com While a broad range of FAMEs are used for these purposes, the availability of specific isomers like this compound allows for more precise and reliable analysis in specialized research contexts. nih.gov

Mono-unsaturated fatty acids are fundamental components of cellular membranes, and their specific composition can influence membrane fluidity and function. caymanchem.com Research on specific bacterial genera, for instance, utilizes the unique fatty acid profiles of their membranes for identification. caymanchem.com Methyl esters of these fatty acids, including isomers of methyl octadecenoate, serve as model compounds in studies aimed at understanding the biophysical properties of lipids and their roles in membrane structure. By studying pure compounds like this compound, researchers can investigate how the position of the double bond affects lipid packing and interactions within a model membrane system.

Materials Science Applications and Derivatization

The chemical structure of this compound, featuring a long hydrocarbon chain and a reactive double bond, provides a versatile platform for derivatization and application in materials science.

Fatty acid methyl esters are widely investigated as potential bio-based lubricants and lubricant additives due to their excellent lubricity and biodegradability. Research on closely related isomers, such as methyl oleate (B1233923) (methyl octadec-9-enoate), has shown their effectiveness in lubricant formulations for applications in leather processing and metalworking. These esters can be derivatized to create multifunctional additives that enhance antiwear, antifriction, and anticorrosion properties of base oils. researchgate.net The study of ionic liquids derived from fatty acids also points to the potential of these molecules in developing novel high-performance lubricants. mdpi.com As a C18:1 methyl ester, this compound is a relevant candidate for similar research, exploring how its isomeric structure might influence lubricant performance.

The demand for environmentally friendly polymers and plasticizers has spurred research into bio-based alternatives. Fatty acid methyl esters are valuable precursors in this field. For example, methyl oleate is used as an intermediate for plasticizers, which are essential additives for improving the flexibility and durability of materials like natural and synthetic rubbers. Furthermore, research has demonstrated the successful synthesis of bio-plasticizers from other long-chain FAMEs, such as the methyl ester of erucic acid, which show performance comparable to conventional plasticizers. researchgate.net The double bond in this compound can be functionalized, for instance through epoxidation, to create monomers for polymerization or to synthesize novel plasticizers, making it a compound of interest for developing sustainable materials.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Application Area
Methyl (Z)-octadec-7-enoateC19H36O2296.49Research Standard, Lipidomics
Methyl (E)-octadec-7-enoateC19H36O2296.49Chemical Synthesis, Research
Methyl Oleate (cis-9-isomer)C19H36O2296.49Lubricant, Plasticizer, Standard
Methyl cis-11-OctadecenoateC19H36O2296.49Chromatographic Standard
7(Z)-Hexadecenoic Acid methyl esterC17H32O2268.44Bacterial Lipid Research

Green Chemistry Innovations and Sustainable Processes

The pursuit of sustainability in chemical manufacturing has driven significant innovation in the synthesis and sourcing of compounds like this compound. Green chemistry principles are increasingly being applied to develop environmentally benign production methods and to utilize renewable resources, moving away from traditional, more hazardous, and finite petrochemical feedstocks.

Development of Environmentally Benign Synthesis Methods

Conventional methods for the production of fatty acid methyl esters (FAMEs), including this compound, often rely on acid or base catalysis, which can lead to the formation of byproducts, require energy-intensive purification steps, and generate corrosive waste streams. To mitigate these environmental concerns, several greener alternatives have been developed.

Enzymatic Synthesis: One of the most promising green approaches is the use of lipases as biocatalysts for the esterification of 7-octadecenoic acid or the transesterification of corresponding triglycerides. Lipase-catalyzed reactions offer several advantages:

Mild Reaction Conditions: These reactions typically proceed at lower temperatures and pressures, reducing energy consumption.

High Specificity: Lipases can selectively target the desired reaction, minimizing the formation of unwanted byproducts.

Biodegradability of the Catalyst: As enzymes are proteins, they are inherently biodegradable.

Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, improving process economics and reducing waste.

Research on the enzymatic synthesis of various fatty acid methyl esters has demonstrated high conversion rates. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been effectively used in the solvent-free synthesis of methyl oleate, a structurally similar FAME, achieving high yields. kuleuven.be This methodology is directly applicable to the synthesis of this compound from its corresponding fatty acid.

Solid Acid Catalysts: Heterogeneous solid acid catalysts present another environmentally friendly alternative to traditional homogeneous acid catalysts like sulfuric acid. These solid catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. mdpi.com Various materials, including sulfated zirconia, functionalized silica (B1680970), and ion-exchange resins, have been investigated for FAME production. ijcce.ac.ir These catalysts can effectively promote the esterification of free fatty acids and the transesterification of triglycerides under optimized conditions of temperature and reactant molar ratios. mdpi.com While specific studies focusing solely on this compound are limited, the successful application of these catalysts for other C18 methyl esters indicates their potential for its synthesis.

Supercritical Methanol (B129727): The use of supercritical methanol for the transesterification of triglycerides is an innovative catalyst-free method for producing FAMEs. mdpi.com Above its critical point (240 °C and 7.95 MPa), methanol acts as both a reactant and a catalyst, facilitating the reaction without the need for an additional catalytic substance. This process offers rapid reaction times and simplifies downstream processing as no catalyst removal is necessary. Supercritical carbon dioxide can be used as a co-solvent to lower the required temperature and pressure, further enhancing the green credentials of this method. mdpi.com

Table 1: Comparison of Synthesis Methods for Fatty Acid Methyl Esters

Feature Conventional Catalysis (Acid/Base) Enzymatic Synthesis (Lipase) Solid Acid Catalysis Supercritical Methanol
Catalyst Sulfuric acid, sodium hydroxide (B78521) Lipases (e.g., Candida antarctica lipase B) Sulfated zirconia, functionalized silica None
Reaction Conditions High temperature and/or pressure Mild (lower temperature and pressure) Moderate to high temperature High temperature and pressure
Byproduct Formation Can be significant (e.g., soaps) Minimal Low Minimal
Catalyst Separation Difficult, requires neutralization Easy (especially if immobilized) Easy Not applicable
Environmental Impact Waste generation, corrosive reagents Biodegradable catalyst, lower energy use Reduced waste, recyclable catalyst No catalyst waste, high energy use
Applicability to this compound Yes Yes Yes Yes

Utilization of Renewable Feedstocks and Biorefining Concepts

The primary feedstock for this compound is its corresponding fatty acid, 7-octadecenoic acid, which is found in various natural sources. The utilization of these renewable feedstocks is a cornerstone of sustainable chemical production.

Metabolic Engineering of Oilseed Crops: A significant advancement in securing a sustainable supply of ω-7 fatty acids, including the precursor to this compound, is the metabolic engineering of oilseed crops. nih.govpbrc.org commodity plant oils typically contain low levels of these fatty acids. However, through genetic modification, plants can be engineered to produce high concentrations of specific fatty acids.

Researchers have successfully engineered Arabidopsis thaliana to accumulate high levels of ω-7 fatty acids. nih.govpbrc.org This was achieved by introducing a specific plastidial 16:0-ACP desaturase, which converts palmitic acid (16:0) to palmitoleic acid (16:1Δ9), a precursor that can be elongated to vaccenic acid (18:1Δ11), an isomer of 7-octadecenoic acid. By down-regulating competing metabolic pathways, the accumulation of ω-7 fatty acids in the seeds was significantly increased, reaching levels comparable to those found in the highest natural plant sources. nih.govpbrc.org Similar metabolic engineering strategies have been applied to other oilseed crops like Camelina sativa, demonstrating the potential to create dedicated, high-yielding agricultural sources for these valuable fatty acids. nih.gov

Biorefining of Plant Oils: The concept of a biorefinery involves the integrated processing of biomass to produce a spectrum of value-added products, including chemicals, fuels, and materials. Plant oils rich in 7-octadecenoic acid can be a key component of such a system. In a biorefinery context, the oil would be extracted from the harvested seeds and then transesterified to produce this compound and other FAMEs.

The resulting this compound can serve as a platform chemical for various applications. The co-products of this process, such as the seed cake (rich in protein) and glycerol (B35011) (from transesterification), can be utilized for animal feed, energy production, or as a feedstock for other chemical conversions, thereby maximizing the value derived from the initial biomass and minimizing waste.

Table 2: Renewable Feedstocks and Biorefining for this compound Production

Feedstock Key Technology Primary Product Co-products Sustainability Aspect
Genetically Engineered Oilseeds (Arabidopsis thaliana, Camelina sativa) Metabolic Engineering High ω-7 Fatty Acid Oils Protein-rich seed meal, biomass Creation of a dedicated, high-yield, and sustainable source. nih.govpbrc.orgnih.gov
Plant Oils Transesterification This compound Glycerol, seed cake Utilization of renewable resources, valorization of all process streams.

Concluding Remarks and Future Research Perspectives

Current Gaps and Unexplored Research Avenues

The study of methyl octadec-7-enoate, a specific isomer of the more broadly researched oleic acid methyl ester, presents several knowledge gaps and opportunities for future investigation. While much is known about fatty acid methyl esters (FAMEs) as a class, particularly in the context of biodiesel and industrial applications, the unique properties and potential applications of the Δ7 isomer remain largely underexplored. nih.govacs.org

A significant gap exists in understanding the complete biological and physiological roles of this compound. While it has been identified in various natural sources, its specific metabolic pathways, signaling functions, and potential as a biomarker for certain conditions are not well-defined. rsc.orgplos.org Research could focus on its biosynthesis in different organisms and its interaction with cellular receptors and enzymes. For instance, investigations into its potential role in neurodegenerative diseases like Alzheimer's could be a promising avenue, given the neuroprotective effects observed with other related compounds. rsc.org

The chemical synthesis and modification of this compound also present areas for further research. While general methods for FAME synthesis are established, developing highly selective and efficient methods for the synthesis of the specific cis- and trans-isomers of this compound could unlock new applications. vulcanchem.com Furthermore, exploring its reactivity in various chemical transformations, such as epoxidation and metathesis, could lead to the production of novel bio-based polymers and specialty chemicals. mdpi.comacs.org The self-metathesis of related unsaturated fatty acid esters has been shown to yield long-chain α,ω-diesters suitable for polyester (B1180765) synthesis, an area that could be explored for this compound. acs.org

In the context of materials science, the properties of polymers and other materials derived from this compound are largely unknown. Research could focus on how the position of the double bond at the 7th carbon influences the physical and chemical properties of resulting polymers, such as their thermal stability, flexibility, and biodegradability.

Finally, there is a need for more comprehensive analytical studies to differentiate and quantify this compound in complex mixtures. While gas chromatography-mass spectrometry (GC-MS) is a common tool, developing more sensitive and selective methods would aid in its detection and characterization in biological and environmental samples. nih.gov

Emerging Methodologies and Interdisciplinary Research Directions

Future research on this compound will likely benefit from emerging methodologies and a more interdisciplinary approach, integrating chemistry, biology, and materials science.

Advanced Analytical Techniques: The development and application of advanced analytical techniques will be crucial for a deeper understanding of this compound. Techniques like headspace solid-phase microextraction (SPME) coupled with GC-MS/MS offer a green and highly sensitive method for analyzing FAMEs in various matrices. nih.gov Furthermore, high-performance liquid chromatography (HPLC) provides an alternative and efficient method for the quantification of FAMEs. acs.org The use of microwave-assisted derivatization can significantly accelerate sample preparation for GC-MS analysis, enabling high-throughput screening. nih.gov Automated sample preparation systems can further enhance efficiency and reproducibility in FAME analysis. chromatographyonline.com

Biocatalysis and Metabolic Engineering: The use of enzymes and engineered microorganisms for the specific synthesis of this compound is a promising interdisciplinary direction. This could involve identifying or engineering enzymes with high regioselectivity for the esterification of octadec-7-enoic acid or the desaturation of stearic acid at the Δ7 position. Metabolic engineering of oleaginous microorganisms like yeast and microalgae could lead to the overproduction of this specific FAME for various applications. nih.govresearchgate.net

Computational Modeling and "Omics" Technologies: Integrating computational modeling with "omics" technologies (genomics, proteomics, metabolomics) can provide a systems-level understanding of the role of this compound in biological systems. For example, metabolomic studies can help in identifying the presence and quantifying the levels of this compound in different organisms under various conditions. plos.org Computational chemistry can be used to predict the properties of polymers derived from this compound, guiding experimental work.

Green Chemistry and Sustainable Materials: Research into the use of this compound as a renewable feedstock for the synthesis of green chemicals and biodegradable materials is a key interdisciplinary direction. Cross-metathesis reactions with other bio-based molecules, such as eugenol, can lead to the formation of novel functionalized compounds. acs.orgacs.org The development of bio-based lubricants and polymers from this compound could contribute to a more sustainable chemical industry.

Pharmacological and Nutraceutical Investigations: Interdisciplinary research involving pharmacology and nutrition could explore the potential health benefits of this compound. This could involve in vitro and in vivo studies to assess its anti-inflammatory, antimicrobial, or other bioactive properties. amazonaws.com Understanding its metabolism and potential effects in the human body could lead to its use in functional foods or as a therapeutic agent.

Q & A

Q. How to conduct a meta-analysis of this compound’s effects across diverse biological systems?

  • Methodology : Use PRISMA guidelines for literature screening. Extract data into a standardized template (e.g., compound concentration, exposure time, effect size). Apply random-effects models in R or STATA to account for study heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.